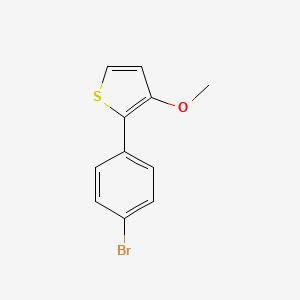

2-(4-Bromophenyl)-3-methoxythiophene

Description

2-(4-Bromophenyl)-3-methoxythiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methoxy (-OCH₃) group at the 3-position and a 4-bromophenyl moiety at the 2-position.

Properties

CAS No. |

919792-35-1 |

|---|---|

Molecular Formula |

C11H9BrOS |

Molecular Weight |

269.16 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3-methoxythiophene |

InChI |

InChI=1S/C11H9BrOS/c1-13-10-6-7-14-11(10)8-2-4-9(12)5-3-8/h2-7H,1H3 |

InChI Key |

IIAVIWKJQYEYLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Phenyl Derivatives

Bromination is often performed on 4-bromobenzaldehyde or related substrates to introduce the bromine atom at the para position. The following methods are commonly employed:

Electrophilic Aromatic Substitution : This method uses bromine in the presence of a Lewis acid catalyst (e.g., iron(III) bromide) to facilitate the substitution reaction.

Direct Bromination : A solution of bromine in an appropriate solvent (e.g., dichloromethane) can be used to achieve selective bromination under controlled temperatures.

Formation of Thiophene Ring

The formation of the thiophene ring can be achieved through several approaches:

Cyclization Reactions : The use of sulfur sources (e.g., Lawesson's reagent or elemental sulfur) in conjunction with the brominated phenyl derivative can lead to the formation of thiophene.

Condensation Reactions : Condensation between a suitable thiol and an aldehyde or ketone can also yield thiophene derivatives.

Methoxylation

The introduction of a methoxy group can be accomplished through:

Methylation Reactions : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can effectively introduce the methoxy group onto the thiophene ring.

Methoxy Group Installation via Grignard Reagents : Reacting a Grignard reagent with an appropriate electrophile can also lead to methoxylation.

Detailed Research Findings

Bromination Methodologies

Recent studies have focused on optimizing bromination conditions to improve yields and selectivity:

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Electrophilic Substitution | Br₂, FeBr₃, CH₂Cl₂, RT | ~85 | High |

| Direct Bromination | Br₂, CH₂Cl₂, -10°C to RT | ~75 | Moderate |

These methodologies emphasize controlling temperature and solvent choice to enhance selectivity towards the desired product while minimizing side reactions.

Cyclization Techniques for Thiophene Formation

The cyclization step is crucial for forming the thiophene ring. Various sulfur sources have been evaluated:

| Sulfur Source | Reaction Type | Yield (%) |

|---|---|---|

| Lawesson's Reagent | Cyclization with brominated phenyl | ~90 |

| Elemental Sulfur | Condensation with aldehyde | ~80 |

Lawesson's reagent has shown particularly high efficiency due to its ability to facilitate cyclization under mild conditions.

Methoxylation Approaches

Methoxylation strategies have also been optimized for better yields:

| Method | Conditions | Yield (%) |

|---|---|---|

| Methyl Iodide | K₂CO₃, DMF, reflux | ~85 |

| Grignard Reaction | RMgBr + Electrophile | ~80 |

Both methods showcase effective ways to introduce the methoxy group, with methyl iodide being a more straightforward approach.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-methoxythiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled aromatic compounds.

Scientific Research Applications

2-(4-Bromophenyl)-3-methoxythiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-methoxythiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Oxadiazole Derivatives

Compounds sharing the 4-bromophenyl group but incorporating oxadiazole cores exhibit notable anti-inflammatory activity. For example:

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Demonstrated 59.5% inhibition of inflammation at 20 mg/kg, comparable to indomethacin (64.3%) .

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% activity under the same conditions .

Key Insight : The oxadiazole ring enhances anti-inflammatory potency, but the substitution pattern (e.g., chlorophenyl vs. dimethoxyphenyl) modulates activity. The methoxy group in the latter compound may improve solubility or target affinity.

Table 1: Anti-inflammatory Activity of Bromophenyl-Containing Oxadiazoles

FPR2-Targeting Pyridazinone Derivatives

Pyridazinone derivatives with bromophenyl and methoxybenzyl groups act as formyl peptide receptor (FPR) agonists:

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Mixed FPR1/FPR2 ligand, activating calcium mobilization and chemotaxis .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Potent FPR2-specific agonist, highlighting the impact of methoxy group positioning (3- vs. 4-) on receptor selectivity .

Key Insight : The bromophenyl group stabilizes receptor interactions, while the methoxybenzyl substituent’s position dictates FPR subtype specificity.

Table 2: FPR Agonist Activity of Pyridazinone Derivatives

Antimicrobial Thiophene-Acetamide Derivatives

N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives exhibit antimycobacterial activity . These compounds retain the bromophenyl group but replace the methoxythiophene with a thiophene-acetamide structure. The acetamide moiety likely enhances hydrogen-bonding interactions with microbial targets.

Key Insight : Substitution of the thiophene ring (e.g., methoxy vs. acetamide) shifts pharmacological activity from anti-inflammatory or receptor modulation to antimicrobial applications.

Thiophene Carboxylate Derivatives

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate (CAS 329079-19-8) shares structural motifs with the target compound, including bromo and methoxy substituents. Its benzyl-thiophenecarboxylate core differs but highlights the versatility of bromophenyl-methoxy combinations in drug design .

Structural and Pharmacological Trends

- Bromophenyl Group : Enhances lipophilicity and aromatic stacking interactions, critical for membrane penetration and target binding .

- Methoxy Substituent : Position (3- vs. 4-) and electronic effects (electron-donating) modulate receptor specificity and solubility .

- Core Heterocycle: Determines primary activity (e.g., oxadiazole for anti-inflammatory, pyridazinone for FPR agonism, thiophene for antimicrobial effects) .

Biological Activity

2-(4-Bromophenyl)-3-methoxythiophene is an organic compound featuring a thiophene ring substituted with a bromophenyl group and a methoxy group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : CHBrOS

- Molecular Weight : 269.15 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and methoxy group likely influences the compound's reactivity and interaction with biological targets.

Anticancer Potential

Recent studies have explored the anticancer properties of thiophene derivatives, including this compound. The compound has shown promise in inhibiting various cancer cell lines, which may be attributed to its ability to interact with specific molecular targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Lines Tested : A variety of cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis (programmed cell death) through the activation of caspases and inhibition of anti-apoptotic proteins.

- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 50 µM, with IC values indicating potent activity against tested cell lines.

Neuroprotective Effects

Research has indicated that certain thiophene derivatives possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

Mechanism Insights

- Target Pathways : The compound may modulate pathways related to oxidative stress and inflammation, which are critical in neurodegeneration.

- In Vitro Studies : Demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest effectiveness against certain bacterial strains.

Experimental Findings

- Bacterial Strains Tested : Including but not limited to Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to established antibiotics, indicating potential as an antimicrobial agent.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 25 | Induction of apoptosis |

| Lung Cancer Cells | 30 | Caspase activation | |

| Neuroprotective | Neuronal Cell Cultures | N/A | Reduction of oxidative stress |

| Antimicrobial | Staphylococcus aureus | 15 | Disruption of bacterial cell wall |

| Escherichia coli | 20 | Inhibition of protein synthesis |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity | Observations |

|---|---|---|

| Bromophenyl Group | Enhances potency | Increased lipophilicity |

| Methoxy Group | Critical for activity | Essential for binding interactions |

| Variations in Thiophene Ring | Altered activity profile | Different substituents yield varying results |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and neurology. Ongoing research should focus on:

- Further elucidating its mechanisms of action.

- Conducting in vivo studies to assess efficacy and safety.

- Exploring structural modifications to enhance activity and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-3-methoxythiophene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a thiophene precursor. For example, bromination of 3-methoxythiophene derivatives using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 0–25°C ensures regioselectivity at the para position of the phenyl ring. Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., FeCl₃) to suppress side reactions like over-bromination.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. The methoxy group (δ ~3.8 ppm in ¹H NMR) and bromophenyl protons (δ ~7.4–7.6 ppm) are diagnostic .

- X-ray Crystallography : Employ SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve crystal packing and bond angles. Single-crystal diffraction at 120 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution data .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

- Methodological Answer : Discrepancies may arise from thermal motion or disorder. Use the SHELXL TWIN command to model twinned crystals and ISOR restraints to address anisotropic displacement parameters. Cross-validate with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to reconcile experimental and theoretical bond lengths .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

- Methodological Answer : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/water (4:1) at 80°C. Pre-activation of the boronic acid via lyophilization reduces hydrolysis. Monitor via GC-MS and employ microwave-assisted synthesis (100°C, 20 min) to accelerate kinetics .

Q. How does the electronic nature of the 4-bromophenyl group influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The bromine atom acts as a meta-directing, deactivating group. Computational studies (e.g., NPA charge analysis via DFT) show reduced electron density at the thiophene ring’s α-position, favoring electrophilic attack at the β-position. Validate via nitration (HNO₃/H₂SO₄) and HPLC analysis of regioselectivity .

Q. What are the biological screening protocols for evaluating this compound’s activity as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.